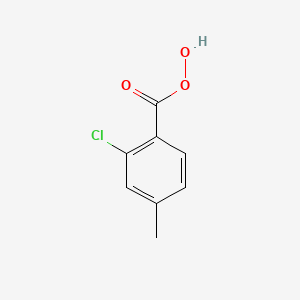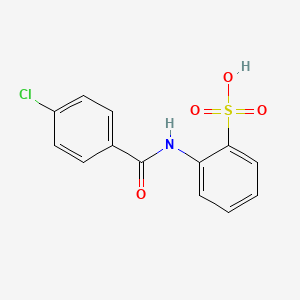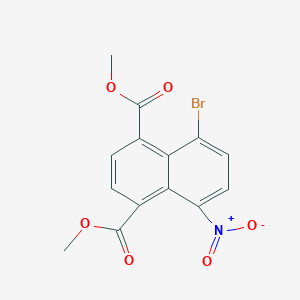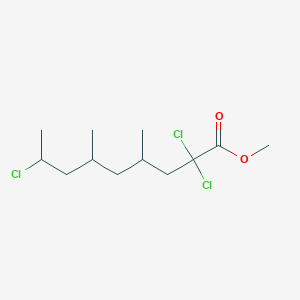
3-(2-Phenylhydrazinyl)cholestane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Phenylhydrazinyl)cholestane is a derivative of cholestane, a saturated tetracyclic triterpene. Cholestane itself is a 27-carbon biomarker produced by the diagenesis of cholesterol and is one of the most abundant biomarkers in the rock record
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylhydrazinyl)cholestane typically involves the reaction of cholestane with phenylhydrazine under specific conditions. One common method includes the following steps:
Preparation of Cholestan-3-one: Cholestan-3-one is prepared by oxidizing cholestane using reagents such as chromium trioxide (CrO3) in acetic acid.
Formation of this compound: Cholestan-3-one is then reacted with phenylhydrazine in the presence of an acid catalyst, such as hydrochloric acid (HCl), to form this compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Phenylhydrazinyl)cholestane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazine group or other functional groups in the molecule.
Substitution: The phenylhydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for studying biological processes involving cholesterol and its derivatives.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: The compound could be used in the development of new materials or as a chemical intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 3-(2-Phenylhydrazinyl)cholestane involves its interaction with specific molecular targets and pathways. The phenylhydrazinyl group may interact with proteins or enzymes, altering their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholestene: A derivative of cholestane with a double bond, used in bioorganic and medicinal chemistry.
Cholestan-3-one: An oxidized form of cholestane, used as an intermediate in the synthesis of other compounds.
Uniqueness
3-(2-Phenylhydrazinyl)cholestane is unique due to the presence of the phenylhydrazinyl group, which imparts distinct chemical properties and potential applications. This modification allows for specific interactions with biological targets and the possibility of developing new therapeutic agents.
Propriétés
Numéro CAS |
63526-20-5 |
|---|---|
Formule moléculaire |
C33H54N2 |
Poids moléculaire |
478.8 g/mol |
Nom IUPAC |
1-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-phenylhydrazine |
InChI |
InChI=1S/C33H54N2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-25-22-27(35-34-26-12-7-6-8-13-26)18-20-32(25,4)31(28)19-21-33(29,30)5/h6-8,12-13,23-25,27-31,34-35H,9-11,14-22H2,1-5H3/t24-,25?,27?,28+,29-,30+,31+,32+,33-/m1/s1 |
Clé InChI |
VGODHDZUQWETSY-JFBFUDPXSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)NNC5=CC=CC=C5)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)NNC5=CC=CC=C5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne](/img/structure/B14510629.png)



![1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14510650.png)
![N-(Dimethylcarbamoyl)-N-[4-(propan-2-yl)phenyl]formamide](/img/structure/B14510654.png)
![4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile](/img/structure/B14510681.png)

![[Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol](/img/structure/B14510691.png)
![[2]Benzopyrano[4,3-b][1]benzopyran-5(7H)-one](/img/structure/B14510692.png)
![1,4-Diazabicyclo[2.2.2]octane;hydrate](/img/structure/B14510698.png)
